molecular formula C6H13NO3S B1628316 1-(Methylsulfonyl)-3-piperidinol CAS No. 444606-08-0

1-(Methylsulfonyl)-3-piperidinol

Cat. No. B1628316
CAS RN: 444606-08-0
M. Wt: 179.24 g/mol
InChI Key: ZRWNGUJVDUBGFQ-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-piperidinol (MSP) is an organic compound with a variety of uses in scientific research and experimentation. It is a colorless, crystalline solid that is soluble in water and ethanol. MSP has a molecular weight of 166.2 g/mol and a melting point of 135-137°C. It is a derivative of piperidine, a five-membered heterocyclic organic compound with a nitrogen atom at its center. MSP is used in a variety of research applications, including organic synthesis, pharmaceuticals, and biochemistry.

properties

IUPAC Name

1-methylsulfonylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-11(9,10)7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNGUJVDUBGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591599
Record name 1-(Methanesulfonyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-3-piperidinol

CAS RN

444606-08-0
Record name 1-(Methanesulfonyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidin-3-ol (5.0 g, 49.4 mmol) was dissolved in 1/1 THF/methylene chloride (100 mL). Triethylamine (17 mL, 123 mmol) was added, and the solution was cooled to 0° C. Methanesulfonyl chloride (4.0 mL, 52 mmol) was added dropwise. The mixture was warmed to r.t. and stirred overnight. The reaction was diluted with ethyl acetate (800 mL), washed with 1 N HCl (100 mL), water (75 mL), saturated aqueous sodium bicarbonate (75 mL) and brine (75 mL), and then dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure and purified via silica gel chromatography (ethyl acetate) to afford the title compound as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
THF methylene chloride
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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